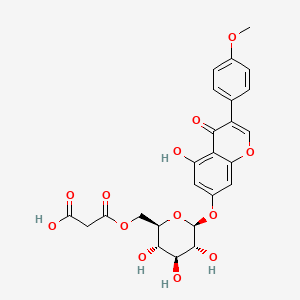

Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside)

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) follows the International Union of Pure and Applied Chemistry conventions for complex glycosylated flavonoid compounds. The official International Union of Pure and Applied Chemistry name for this compound is 3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid. This systematic name comprehensively describes the complete molecular architecture, including the stereochemical configuration of the glucosyl moiety and the specific attachment points of functional groups. Alternative systematic designations include 5-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 6-O-(carboxyacetyl)-beta-D-glucopyranoside, which emphasizes the chromone backbone structure and the carboxyacetyl substituent.

The compound is classified within multiple hierarchical chemical taxonomies. According to established chemical classification systems, biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) belongs to the kingdom of organic compounds, specifically within the super class of phenylpropanoids and polyketides. More specifically, it is categorized as an isoflavonoid within the class of isoflavonoid O-glycosides. The compound represents a member of the 4'-methoxyisoflavones subgroup and functions as a glycosyloxyisoflavone. Additionally, it is classified as a beta-D-glucoside due to the presence of the glucose moiety in the beta configuration.

Properties

IUPAC Name |

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O13/c1-34-12-4-2-11(3-5-12)14-9-35-16-7-13(6-15(26)20(16)21(14)30)37-25-24(33)23(32)22(31)17(38-25)10-36-19(29)8-18(27)28/h2-7,9,17,22-26,31-33H,8,10H2,1H3,(H,27,28)/t17-,22-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCBYTZZZFFKEN-RBZNUJCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415209 | |

| Record name | Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34232-17-2 | |

| Record name | Biochanin A 7-O-β-D-glucoside 6′′-O-malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34232-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Extraction and Partitioning

Fresh or dried plant material is homogenized in polar solvents such as methanol or ethanol (70–80% v/v) to solubilize isoflavone glycosides. Acidification with 0.1% acetic acid enhances the stability of malonylated compounds. The crude extract is partitioned using ethyl acetate to remove lipids and non-polar contaminants, leaving the hydrophilic malonylglucosides in the aqueous phase.

Chromatographic Purification

Semi-preparative high-performance liquid chromatography (HPLC) with a C18 reverse-phase column is employed for final purification. A gradient elution of water-acetonitrile (0.1% formic acid) at 254 nm wavelength isolates Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) with >95% purity. Yield varies by plant species: red clover provides ~0.2–0.5 mg/g dry weight, while Medicago truncatula roots yield up to 1.2 mg/g.

Table 1: Natural Sources and Yields of Biochanin A 7-O-(6-O-Malonyl-beta-D-Glucoside

| Plant Species | Tissue | Yield (mg/g dry weight) |

|---|---|---|

| Trifolium pratense | Leaves | 0.3 ± 0.1 |

| Medicago truncatula | Roots | 1.1 ± 0.3 |

| Glycine max | Roots/Nodules | 0.8 ± 0.2 |

Enzymatic Biosynthesis

The malonylation of biochanin A 7-O-beta-D-glucoside is catalyzed by acyltransferases belonging to the BAHD family. Two key enzymes, GmIMaT1 and GmIMaT3, have been characterized in soybeans (Glycine max). These enzymes transfer the malonyl group from malonyl-CoA to the 6"-hydroxy position of the glucose moiety.

Enzyme Discovery and Characterization

GmIMaT1 and GmIMaT3 share 78% amino acid sequence identity but differ in substrate specificity and tissue expression. Recombinant enzymes expressed in Escherichia coli BL21(DE3) show optimal activity at pH 7.2 and 30°C. GmIMaT1 exhibits higher affinity for genistin (Kₘ = 18 µM) compared to daidzin (Kₘ = 32 µM), while GmIMaT3 prefers glycitin (Kₘ = 25 µM).

Table 2: Kinetic Parameters of GmIMaT1 and GmIMaT3

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nkat/mg) |

|---|---|---|---|

| GmIMaT1 | Genistin | 18 | 4.2 |

| GmIMaT1 | Daidzin | 32 | 3.1 |

| GmIMaT3 | Glycitin | 25 | 5.6 |

| GmIMaT3 | Genistin | 28 | 4.8 |

In Vitro Enzymatic Synthesis

A standard reaction mixture contains:

-

20 mM potassium phosphate buffer (pH 7.2)

-

40 µM malonyl-CoA

-

80 µM biochanin A 7-O-beta-D-glucoside

-

0.5 mg/mL recombinant GmIMaT1 or GmIMaT3

Incubation at 30°C for 30 minutes achieves >90% conversion efficiency. The product is purified via HPLC, with yields of 85–92% depending on the enzyme-substrate pairing.

In Vivo Metabolic Engineering

Soybean hairy roots transformed with GmIMaT1 or GmIMaT3 under the CaMV 35S promoter show a 3–5 fold increase in malonylated isoflavones compared to wild-type lines. This approach leverages plant metabolic pathways for scalable production without requiring exogenous substrates.

Optimization Strategies

Substrate Engineering

Structural analogs of malonyl-CoA, such as succinyl-CoA, reduce catalytic efficiency by 60–70%, confirming the necessity of the malonyl group’s carboxylate moiety. Increasing intracellular malonyl-CoA pools via overexpression of acetyl-CoA carboxylase enhances production yields in transgenic systems.

Chemical Reactions Analysis

Types of Reactions: Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) can undergo various chemical reactions, including:

Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield biochanin A and malonic acid.

Oxidation: The phenolic groups in the compound can be oxidized to quinones under oxidative conditions.

Reduction: The carbonyl group in the malonyl moiety can be reduced to an alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Biochanin A and malonic acid.

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives of the malonyl moiety.

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress in various cell lines. For instance, a study found that this compound enhanced the activity of antioxidant enzymes such as superoxide dismutase and catalase in response to oxidative stress .

Chemopreventive Effects

The compound has been investigated for its potential chemopreventive effects against cancer. A study highlighted its ability to activate estrogen receptors, particularly ER-β, which is associated with reduced tumor cell proliferation in breast cancer models . This mechanism suggests a role for Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) in cancer prevention strategies.

Stress Resistance in Plants

Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) has also been linked to enhanced stress resistance in plants. Research on Astragalus mongholicus indicated that this compound helps mitigate the effects of saline-alkali stress by modulating metabolic pathways related to flavonoid biosynthesis . The upregulation of flavonoid-related genes under stress conditions underscores its importance in plant physiology.

Pharmacological Applications

Recent studies have explored the pharmacological potential of Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) in treating various diseases, including its use as a dietary supplement for cancer prophylaxis. Its phytoestrogenic properties may provide benefits for menopausal symptoms and bone health .

Case Study 1: Antioxidant Efficacy

In an investigation involving MCF-7 breast cancer cells, Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) was shown to enhance the sensitivity of these cells to chemotherapeutic agents through ER-β activation. This study involved administering varying concentrations of the compound and measuring cell viability and apoptosis rates .

Case Study 2: Plant Stress Response

A study on Astragalus mongholicus roots under saline-alkali stress revealed that treatment with Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) significantly increased the activity of antioxidant enzymes and osmolyte levels. The findings suggest a protective role against environmental stressors, highlighting its potential application in agriculture .

Mechanism of Action

The mechanism of action of Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) involves its interaction with various molecular targets and pathways:

Estrogen Receptors: Acts as a phytoestrogen, binding to estrogen receptors and modulating their activity.

Antioxidant Pathways: Scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Pathways: Inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparison with Similar Compounds

Key Observations :

Biochanin A 7-O-(6-O-malonyl-β-D-glucoside)

- Antioxidant Activity : Exhibits strong radical-scavenging properties in Astragalus membranaceus, attributed to the malonyl group’s electron-withdrawing effects .

- Bioavailability : Malonylation may reduce intestinal absorption due to increased molecular weight and polarity, necessitating hydrolysis by gut microbiota for activation .

Sissotrin (Biochanin A 7-O-β-D-glucoside)

Genistin and Ononin

- Estrogenic Activity: Both act as phytoestrogens, with Genistin showing higher binding affinity to estrogen receptors than Ononin .

- Metabolic Pathways: Glucosides are hydrolyzed to aglycones (Genistein, Formononetin) in the gut, enhancing bioavailability .

Biological Activity

Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) is a glycosyloxyisoflavone derived from biochanin A, which is primarily found in plants such as red clover, soy, and peanuts. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine, agriculture, and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) is characterized by its molecular formula and a molecular weight of approximately 508.45 g/mol. The compound is synthesized through the enzymatic reaction involving malonyl-CoA and biochanin A 7-O-beta-D-glucoside, catalyzed by isoflavone-7-O-beta-glucoside 6"-O-malonyltransferase .

Antioxidant Properties

Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) exhibits significant antioxidant activity. Research indicates that it scavenges free radicals and enhances the activity of antioxidant enzymes. In vitro studies have demonstrated its ability to reduce oxidative stress in various cell lines, including MCF-7 and MDA-MB-231 breast cancer cells .

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase. This anti-inflammatory property suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Anticancer Activity

Several studies have indicated that Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) may possess anticancer properties. It has been observed to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, it significantly reduced the viability of breast cancer cells in a dose-dependent manner .

The biological effects of Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) can be attributed to various mechanisms:

- Estrogen Receptor Modulation : As a phytoestrogen, it binds to estrogen receptors, potentially influencing hormone-related pathways .

- Antioxidant Pathways : The compound activates antioxidant defense mechanisms by upregulating enzymes involved in detoxifying reactive oxygen species .

- Inhibition of Inflammatory Pathways : It reduces the expression of inflammatory mediators, thereby mitigating inflammatory responses .

Case Studies and Experimental Data

A comprehensive review of literature reveals diverse applications of Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside):

Comparative Analysis with Other Flavonoids

Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside) has been compared with other flavonoids regarding its biological activities:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| Biochanin A 7-O-(6-O-malonyl-beta-D-glucoside | High | Moderate | Significant |

| Quercetin | Very High | High | Moderate |

| Genistein | Moderate | High | High |

Q & A

What enzymatic pathways are involved in the biosynthesis of Biochanin A 7-O-(6-O-malonyl-β-D-glucoside), and how can this process be experimentally validated?

Basic Research Question

The compound is synthesized via malonylation of Biochanin A 7-O-β-D-glucoside by the enzyme isoflavone-7-O-β-glucoside 6'-O-malonyltransferase (EC 2.3.1.115) . This transferase catalyzes the reaction:

malonyl-CoA + biochanin A 7-O-β-D-glucoside → CoA + biochanin A 7-O-(6-O-malonyl-β-D-glucoside) .

Methodological Validation :

- Enzyme Assays : Use radiolabeled malonyl-CoA to track incorporation into the glucoside via HPLC or LC-MS.

- Gene Knockout/Overexpression : Disrupt or amplify the gene encoding this enzyme in model plants (e.g., legumes) and analyze metabolite profiles using UPLC-QTOF-MS .

How can researchers isolate Biochanin A 7-O-(6-O-malonyl-β-D-glucoside) from plant sources, and what challenges arise during purification?

Basic Research Question

Natural Sources : The compound is found in Leguminosae species (e.g., Dalbergia sissoo, Alstonia scholaris) and bryophytes .

Extraction Protocol :

Solvent Extraction : Use methanol/water (70:30 v/v) for initial extraction.

Chromatography :

- Preparative TLC with CHCl₃:acetone:MeOH (4:1:1) to separate glycosides .

- Reverse-Phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) for final purification .

Challenges : Co-elution with structurally similar isoflavones (e.g., formononetin derivatives); address via MS/MS fragmentation analysis .

What advanced techniques are used to confirm the malonylation site and stereochemistry of Biochanin A 7-O-(6-O-malonyl-β-D-glucoside)?

Advanced Research Question

Structural Elucidation :

- NMR :

- Mass Spectrometry :

How does the malonyl group influence the bioactivity of Biochanin A 7-O-β-D-glucoside, and what experimental models are used to study this?

Advanced Research Question

Functional Role of Malonylation :

- Solubility/Bioavailability : Malonylation increases hydrophilicity, enhancing solubility in aqueous systems .

- Enzymatic Stability : The malonyl group may protect against β-glucosidase cleavage in plant vacuoles .

Bioactivity Studies : - In Vitro Assays : Test inhibitory effects on enzymes (e.g., α-glucosidase) using IC₅₀ assays; compare with non-malonylated analogs .

- Cellular Uptake : Use Caco-2 cell monolayers to assess intestinal absorption via LC-MS quantification .

What strategies can resolve contradictions in reported bioactivity data for Biochanin A 7-O-(6-O-malonyl-β-D-glucoside)?

Advanced Research Question

Common Contradictions : Discrepancies in IC₅₀ values or metabolic effects across studies.

Resolution Strategies :

Standardize Assay Conditions :

- Control pH (malonyl group is pH-sensitive) and use freshly prepared solutions to avoid hydrolysis .

- Validate compound purity via NMR (≥95%) and HPLC (λ = 254 nm) .

Cross-Validate Models : Compare results across in vitro (e.g., enzyme inhibition), ex vivo (e.g., isolated tissues), and in vivo (e.g., rodent models) systems .

How can metabolic engineering be applied to enhance the production of Biochanin A 7-O-(6-O-malonyl-β-D-glucoside) in heterologous systems?

Advanced Research Question

Engineering Workflow :

Gene Identification : Clone the malonyltransferase gene (EC 2.3.1.115) from native sources (e.g., Medicago truncatula) .

Host Systems :

- Yeast (Pichia pastoris) : Optimize codon usage and co-express UDP-glucosyltransferases for precursor supply .

- Plant Cell Cultures : Elicitate with jasmonic acid to upregulate phenylpropanoid pathway genes .

Yield Optimization : Use fed-batch fermentation with malonyl-CoA precursors (e.g., sodium malonate) .

What role does Biochanin A 7-O-(6-O-malonyl-β-D-glucoside) play in plant defense mechanisms, and how is this studied experimentally?

Advanced Research Question

Defense Roles : Acts as a phytoalexin against pathogens or herbivores due to its antioxidant and antimicrobial properties .

Experimental Approaches :

- Pathogen Challenge : Infect plants (e.g., Lupinus albus) with Fusarium spp. and quantify compound levels via LC-MS .

- Gene Expression Analysis : Use qRT-PCR to monitor upregulation of malonyltransferase genes post-infection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.